molecular formula C13H18N2O B1277283 Pyrrolidine, 1-(N-phenylalanyl)- CAS No. 92032-60-5

Pyrrolidine, 1-(N-phenylalanyl)-

Cat. No.: B1277283
CAS No.: 92032-60-5
M. Wt: 218.29 g/mol
InChI Key: XJPALNDNNCWDJU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 1-(N-phenylalanyl)- is a chemical compound incorporating a saturated pyrrolidine heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a versatile and privileged structure found in numerous bioactive molecules and approved drugs due to its advantageous three-dimensional, non-planar structure, which allows for efficient exploration of pharmacophore space . This saturation and the presence of stereogenic centers contribute to the stereochemistry of the molecule and can lead to improved solubility and binding specificity compared to flat aromatic scaffolds . The specific structure of this compound, which features a phenylalanyl moiety, suggests its potential application in the development of novel pharmacophores. Researchers utilize such pyrrolidine derivatives in various areas, including the design of enzyme inhibitors, the exploration of structure-activity relationships (SAR), and as key intermediates in the synthesis of more complex molecules targeting a range of human diseases . The incorporation of this scaffold is a established strategy to optimize the physicochemical parameters and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates . This product is intended for research purposes such as hit-to-lead optimization and biological screening in early-stage drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPALNDNNCWDJU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238832
Record name Pyrrolidine, 1-(N-phenylalanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92032-60-5
Record name Pyrrolidine, 1-(N-phenylalanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092032605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(N-phenylalanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solution-Phase Synthesis Using Ester Reduction and Base-Catalyzed Reactions

One classical approach to preparing pyrrolidine derivatives, including those with amino acid substituents such as N-phenylalanyl, involves multi-step transformations starting from ester derivatives. According to a patent describing pyrrolidine derivative synthesis:

  • Key Steps:

    • Reduction of ester derivatives to aldehyde intermediates using reducing agents like sodium bis(2-methoxyethoxy)aluminumhydride.
    • Use of bases such as pyrrolidine, morpholine, or piperidine to catalyze transformations.
    • The reaction solvents include diethyl ether, tetrahydrofuran, dioxane, toluene, or 1,2-dimethoxyethane.
    • Reaction temperatures are controlled between 0°C and 78°C, preferably 10°C to 60°C, to optimize yields and selectivity.
  • Typical Reaction Conditions:

Step Reagents/Conditions Temperature Range Solvents
Ester reduction Sodium bis(2-methoxyethoxy)aluminumhydride 0°C to 78°C Diethyl ether, tetrahydrofuran, dioxane
Base-catalyzed transformation Pyrrolidine, morpholine, N-methylpiperidine, piperidine bases 0°C to 60°C Acetonitrile, tetrahydrofuran, DMF
Silylation (optional) t-Butyl silyl reagents 0°C to 60°C Tetrahydrofuran, acetonitrile, DMF

Q & A

Q. What role does stereochemistry play in the biological activity of Pyrrolidine, 1-(N-phenylalanyl)-, and how is enantiomeric purity ensured?

  • Methodological Answer : Enantiomers may exhibit divergent receptor affinities. Ensure purity via:
  • Chiral HPLC : Use cellulose-based columns for separation.
  • Circular Dichroism (CD) : Confirm absolute configuration.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during coupling reactions .

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